(1,5-Cyclooctadiene)platinum dichloride

Catalog No.
S1898947
CAS No.
12080-32-9
M.F
C8H12Cl2Pt
M. Wt
374.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,5-Cyclooctadiene)platinum dichloride

CAS Number

12080-32-9

Product Name

(1,5-Cyclooctadiene)platinum dichloride

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);dichloride

Molecular Formula

C8H12Cl2Pt

Molecular Weight

374.17 g/mol

InChI

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;

InChI Key

VVAOPCKKNIUEEU-PHFPKPIQSA-L

SMILES

Array

Canonical SMILES

C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2]

Isomeric SMILES

C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Pt+2]

The exact mass of the compound Dichloro(1,5-cyclooctadiene)platinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1,5-Cyclooctadiene)platinum dichloride, commonly abbreviated as Pt(COD)Cl2, is a highly versatile, organically soluble platinum(II) precursor essential for advanced organometallic synthesis and homogeneous catalysis [1]. Featuring a labile bidentate 1,5-cyclooctadiene ligand, this complex serves as a primary starting material for the preparation of platinum-N-heterocyclic carbene (NHC) complexes, phosphine-ligated catalysts, and active Pt(0) species [2]. Unlike simple inorganic platinum salts, Pt(COD)Cl2 offers excellent solubility in common organic solvents such as dichloromethane and chloroform, enabling homogeneous reaction conditions. Its procurement is primarily driven by its ability to undergo rapid, stereoselective ligand substitution under mild conditions, making it a critical material for researchers and manufacturers developing hydrosilylation catalysts, luminescent materials, and targeted metallopharmaceuticals.

Substituting Pt(COD)Cl2 with cheaper, more common platinum precursors like Potassium tetrachloroplatinate (K2PtCl4) or Platinum(II) chloride (PtCl2) frequently results in synthetic failure or severe process inefficiencies [1]. K2PtCl4 is strictly water-soluble, which necessitates biphasic reaction conditions or phase-transfer catalysts that are highly detrimental when utilizing moisture-sensitive organic ligands such as phosphines or carbenes [2]. Conversely, anhydrous PtCl2 exists as a highly stable, insoluble polymeric cluster (Pt6Cl12) that resists substitution, requiring harsh refluxing temperatures, prolonged reaction times (>24 hours), or the addition of specific enone process aids merely to depolymerize and dissolve [3]. Furthermore, simple salts often yield unpredictable mixtures of cis and trans isomers during substitution. Pt(COD)Cl2 eliminates these bottlenecks by providing a pre-solubilized, highly labile, and strictly cis-directing metal center, ensuring high-yield, isomerically pure product formation without harsh conditions.

Organic Phase Solubility for Homogeneous Synthesis

A primary procurement driver for Pt(COD)Cl2 is its complete solubility in non-polar and weakly polar organic solvents, unlike traditional inorganic salts [1]. While K2PtCl4 is highly soluble in water, it exhibits near-zero solubility in dichloromethane (DCM) or chloroform. This forces chemists to use biphasic water/organic mixtures when reacting K2PtCl4 with organic ligands, which rapidly degrades moisture-sensitive phosphines and carbenes. Pt(COD)Cl2 dissolves completely in DCM, enabling strictly anhydrous, homogeneous ligand substitution [2].

Evidence DimensionSolubility in Dichloromethane (DCM)
Target Compound DataHighly soluble (forms homogeneous solution)
Comparator Or BaselineK2PtCl4 (Insoluble, ~0 mg/mL in DCM)
Quantified DifferenceEnables 100% homogeneous anhydrous reactions vs. requiring biphasic conditions
ConditionsStandard ambient temperature and pressure in anhydrous DCM

Procuring the organically soluble Pt(COD)Cl2 eliminates the need for phase-transfer catalysts and prevents the hydrolysis of expensive, moisture-sensitive organic ligands.

Accelerated Ligand Substitution Kinetics

The lability of the 1,5-cyclooctadiene ligand makes Pt(COD)Cl2 a more efficient precursor than polymeric PtCl2 for rapid complexation [1]. Solid PtCl2 exists as a highly stable Pt6Cl12 polymer that resists substitution; reacting it with ligands or silanes typically requires harsh refluxing temperatures and an induction period of 8 to >24 hours just to achieve phase homogeneity [2]. In contrast, the COD ligand in Pt(COD)Cl2 is easily displaced by N-heterocyclic carbenes (NHCs) or phosphines in 2 to 4 hours under mild conditions (e.g., room temperature or gentle heating), drastically improving manufacturing throughput.

Evidence DimensionReaction time for complete ligand substitution
Target Compound Data2–4 hours under mild conditions
Comparator Or BaselinePolymeric PtCl2 (>8–24 hours with harsh reflux)
Quantified DifferenceReduces reaction time by 75-80% and lowers thermal requirements
ConditionsSubstitution with NHC or phosphine ligands in organic solvent

Shorter reaction times and milder conditions prevent the thermal degradation of sensitive target complexes and lower energy costs in scale-up.

Strict Stereocontrol for Cis-Isomer Synthesis

When synthesizing square-planar platinum(II) complexes, controlling the cis/trans geometry is critical for the end-product's efficacy (e.g., in anti-cancer drugs or OLED emitters). Because the bidentate COD ligand occupies two adjacent coordination sites, Pt(COD)Cl2 strictly enforces a cis-geometry during the initial stages of substitution [1]. When reacting K2PtCl4 with monodentate ligands, the strong trans-effect of the incoming ligands often results in thermodynamically driven mixtures of cis and trans isomers. Using Pt(COD)Cl2 reliably yields >95% cis-PtL2Cl2 complexes, bypassing the need for complex chromatographic isomer separation.

Evidence DimensionIsomeric purity of substituted product
Target Compound Data>95% cis-isomer selectivity
Comparator Or BaselineK2PtCl4 (Yields mixed cis/trans isomers depending on ligand trans-effect)
Quantified DifferenceEliminates trans-isomer contamination and associated purification steps
ConditionsReaction with monodentate phosphine or amine ligands

Guaranteed cis-selectivity is mandatory for procuring precursors destined for pharmaceutical APIs or advanced materials where the trans-isomer is inactive or detrimental.

Rapid Activation for Hydrosilylation Catalysis

In industrial hydrosilylation, the generation of the active Pt(0) catalytic species must be rapid and predictable. When solid PtCl2 is used to synthesize Karstedt's catalyst analogs, the reaction suffers from a prolonged induction period (often >8 hours) as the solid slowly dissolves and reduces [1]. Pt(COD)Cl2, being fully soluble and featuring a labile diene, reacts rapidly with silanes and olefins to form active Pt(0) or Pt(II)-silyl species without a significant induction period, providing immediate catalytic onset for cross-linking or fine chemical synthesis [2].

Evidence DimensionCatalytic induction period
Target Compound DataNear-instantaneous homogeneous activation
Comparator Or BaselineSolid PtCl2 (>8 hour dissolution and induction phase)
Quantified DifferenceEliminates the multi-hour induction delay in catalyst preparation
ConditionsReaction with silanes/dienes for hydrosilylation catalyst generation

Predictable, rapid catalyst activation ensures consistent curing times in industrial silicone manufacturing and higher reproducibility in batch synthesis.

Synthesis of N-Heterocyclic Carbene (NHC) and Phosphine Precatalysts

Directly following from its rapid substitution kinetics and organic solubility, Pt(COD)Cl2 is the prioritized starting material for synthesizing advanced Pt-NHC and Pt-phosphine complexes used in cross-coupling and hydrosilylation. It avoids the biphasic degradation of sensitive ligands commonly seen when attempting to use K2PtCl4[1].

Industrial Hydrosilylation and Silicone Curing

Due to its rapid activation profile and lack of a solid-state induction period, Pt(COD)Cl2 is selected over polymeric PtCl2 for generating homogeneous Karstedt-type and Speier-type catalysts in situ, ensuring highly predictable curing times for silicone polymers [1].

Development of Cis-Directed Metallopharmaceuticals

Leveraging its strict cis-directing stereocontrol, Pt(COD)Cl2 is a standard procurement choice for synthesizing square-planar Pt(II) therapeutic candidates. It ensures high isomeric purity of the active cis-conformation, bypassing the costly chromatographic separations required when using mixed-isomer precursors like K2PtCl4 [2].

Precursor for Supported Single-Atom Catalysts

The organically soluble nature of Pt(COD)Cl2 allows for precise, homogeneous impregnation onto mesoporous supports. Its controlled reduction profile yields highly dispersed single-atom and sub-nanometric Pt catalysts with superior turnover frequencies compared to those derived from simple inorganic salts[2].

Physical Description

Light yellow crystalline powder; Hygroscopic; Insoluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

372.996400 Da

Monoisotopic Mass

372.996400 Da

Heavy Atom Count

11

UNII

P4ZP76Z957

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12080-32-9

Wikipedia

Dichloro(cycloocta-1,5-diene)platinum(II)

General Manufacturing Information

Platinum, dichloro[(1,2,5,6-.eta.)-1,5-cyclooctadiene]-: ACTIVE

Dates

Last modified: 08-16-2023

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